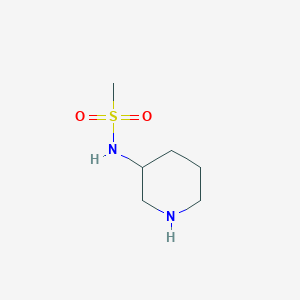

N-(3-Piperidyl)methanesulfonamide

Description

The exact mass of the compound N-(3-Piperidyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-Piperidyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Piperidyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGIQFYIIZOGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944068-21-7 | |

| Record name | N-(piperidin-3-yl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Piperidyl)methanesulfonamide (CAS 944068-21-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(3-Piperidyl)methanesulfonamide is a piperidine-containing organic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a methanesulfonamide group, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information on N-(3-Piperidyl)methanesulfonamide, including its chemical and physical properties, a plausible synthesis pathway with a detailed experimental protocol for a key intermediate, and an outline of its potential biological significance. While experimental data for the title compound is not extensively available in peer-reviewed literature, this guide synthesizes information from chemical supplier databases and analogous chemical literature to provide a foundational understanding for research and development professionals.

Chemical Identity and Physicochemical Properties

N-(3-Piperidyl)methanesulfonamide is identified by the CAS Registry Number 944068-21-7.[1][2] It is typically available as a yellow solid and is intended for laboratory research purposes.[1][3]

| Identifier | Value |

| CAS Number | 944068-21-7[1][2] |

| IUPAC Name | N-piperidin-3-ylmethanesulfonamide[3] |

| Molecular Formula | C₆H₁₄N₂O₂S[1][3] |

| Molecular Weight | 178.25 g/mol [1] |

| Canonical SMILES | CS(=O)(=O)NC1CCCNC1[3] |

| InChI Key | DHGIQFYIIZOGKF-UHFFFAOYSA-N[3] |

Table 1: Core Identifiers for N-(3-Piperidyl)methanesulfonamide

The physicochemical properties of N-(3-Piperidyl)methanesulfonamide are not extensively documented with experimental values in publicly available literature. However, predicted values from reliable chemical databases provide useful estimates for handling and experimental design.

| Property | Value (Predicted/Observed) | Source |

| Physical State | Yellow solid | [1][3] |

| Boiling Point | 299.4 ± 50.0 °C (at 760 Torr) | [1] |

| Density | 1.22 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [1] |

| Melting Point | Not Available | [1] |

| Solubility | Not Available | [1] |

Table 2: Physicochemical Properties of N-(3-Piperidyl)methanesulfonamide

Synthesis and Purification

A common and logical synthetic route to N-(3-Piperidyl)methanesulfonamide involves the reaction of a protected 3-aminopiperidine derivative with methanesulfonyl chloride, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is a standard strategy in organic synthesis to prevent unwanted side reactions with the piperidine nitrogen.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Sulfonylation of Boc-3-aminopiperidine: Commercially available N-Boc-3-aminopiperidine is reacted with methanesulfonyl chloride in the presence of a base to form the protected intermediate, tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate.

-

Deprotection: The Boc group is removed under acidic conditions to yield the final product, N-(3-Piperidyl)methanesulfonamide.

Analogous Experimental Protocol: Synthesis of 4-methyl-N-(3-piperidinyl)-benzenesulphonamide

Source: U.S. Patent No. US7612087B2[4]

Materials:

-

1,1-dimethylethyl 3-[[(4-methylphenyl)sulphonyl]amino]-1-piperidinecarboxylate (Boc-protected precursor)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol

-

DOWEX 21K 20-50 Mesh resin (soda activated)

Procedure:

-

A mixture of 425 mg of 1,1-dimethylethyl 3-[[(4-methylphenyl)sulphonyl]amino]-1-piperidinecarboxylate and 2.1 ml of a trifluoroacetic acid/dichloromethane mixture (50/50) is cooled to 0-5°C.[4]

-

The reaction medium is kept under agitation at 5°C for 30 minutes.[4]

-

The solvent is then evaporated under reduced pressure to obtain 403 mg of 4-methyl-N-(3-piperidinyl)-benzenesulphonamide trifluoroacetate.[4]

-

228 mg of the resulting trifluoroacetate salt is suspended in 2 ml of methanol.[4]

-

The suspension is treated with an excess of DOWEX 21K 20-50 Mesh resin (activated with soda).[4]

-

The mixture is filtered, and the filtrate is evaporated to yield 123 mg of 4-methyl-N-(3-piperidinyl)-benzenesulphonamide.[4]

Causality Behind Experimental Choices:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen, preventing it from reacting with the sulfonyl chloride. The Boc group is stable under the basic conditions of the sulfonylation reaction but is easily removed under acidic conditions.

-

Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for the cleavage of Boc protecting groups. The 50/50 mixture with dichloromethane as a co-solvent ensures the solubility of the starting material and facilitates the reaction.

-

Low Temperature: The reaction is carried out at a low temperature (0-5°C) to control the exothermic nature of the deprotection reaction and to minimize potential side reactions.

-

DOWEX Resin: The use of an ion-exchange resin (DOWEX activated with soda) is a convenient method for neutralizing the trifluoroacetate salt and isolating the free base form of the final product without the need for a liquid-liquid extraction.

Analytical Methodologies

A validated analytical method for the quantification and purity assessment of N-(3-Piperidyl)methanesulfonamide is not described in the available literature. However, based on its chemical structure, a High-Performance Liquid Chromatography (HPLC) method would be a suitable approach.

Proposed HPLC Method Development

Given that the piperidine and methanesulfonamide moieties do not possess a strong chromophore for UV detection, a pre-column derivatization step would likely be necessary.

A validated RP-HPLC method for the determination of piperidine in a pharmaceutical substance using pre-column derivatization with 4-toluenesulfonyl chloride has been reported and could serve as a starting point for method development.[3][5][6]

Analogous HPLC Method Parameters:

Biological Activity and Potential Applications

The biological activity of N-(3-Piperidyl)methanesulfonamide is not well-characterized in the public domain. However, general statements from chemical suppliers suggest its potential as a versatile building block in drug discovery, with possible applications in enzymatic inhibition.[3] The sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, and piperidine moieties are also common in many biologically active compounds.

Derivatives of piperidine and sulfonamides have been investigated for a variety of pharmacological activities, including:

-

Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes.[7] The specific enzymes that N-(3-Piperidyl)methanesulfonamide may inhibit have not been disclosed.

-

Antimicrobial Activity: Novel sulfonyl piperidine carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity.[8]

-

Cholinesterase Inhibition: Sulfonamides bearing a piperidine nucleus have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease.[9][10]

The unique structural combination of a piperidine ring and a methanesulfonamide group in N-(3-Piperidyl)methanesulfonamide makes it a promising candidate for further investigation and derivatization in the development of new therapeutic agents.[3]

Safety and Handling

N-(3-Piperidyl)methanesulfonamide should be handled with care in a laboratory setting by trained professionals. The following hazard and precautionary statements are provided by suppliers:

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to store this compound in a refrigerator (2 to 8 °C) under an inert atmosphere and in a dark space.[1] All chemical products should be treated as having unknown hazards and toxicity.[1]

Conclusion

N-(3-Piperidyl)methanesulfonamide is a chemical compound with potential for use as a building block in drug discovery and development. While comprehensive experimental data on its properties are not widely available, this guide has compiled the existing information and provided logical, scientifically grounded protocols and methodologies based on analogous compounds. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its pharmacological potential. The information presented herein serves as a valuable resource for scientists and researchers initiating work with this compound.

References

-

Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 944068-21-7 | N-(3-Piperidyl)methanesulfonamide | MFCD09810664. Retrieved from [Link]

-

ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

-

ChemUniverse. (n.d.). N-(3-PIPERIDYL)METHANESULFONAMIDE [P76041]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]

-

PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from [Link]

- Google Patents. (n.d.). US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.

- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.

- Google Patents. (n.d.). WO2014134566A2 - Therapeutic compounds.

-

National Center for Biotechnology Information. (n.d.). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. Retrieved from [Link]

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.

-

National Center for Biotechnology Information. (n.d.). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Retrieved from [Link]

-

Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). WO2004020401A1 - Synthesis of sulfonamide derivatives.

-

CP Lab Safety. (n.d.). N-(3-Piperidyl)methanesulfonamide, 97%+ Purity, C6H14N2O2S, 1 gram. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US2507631A - Pyridine and piperidine compounds and process of making same.

- Google Patents. (n.d.). CN103922975A - Synthesis method of sulfonamide compound.

-

PubChem. (n.d.). rel-N-[4-Methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]. Retrieved from [Link]

- Google Patents. (n.d.). US9222943B2 - Mass spectrometry-cleavable cross-linking agents to facilitate structural analysis of proteins and protein complexes, and method of using same.

- Google Patents. (n.d.). Sulfonamides - EP0799209B1.

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

- Google Patents. (n.d.). NO2935439T3.

- Google Patents. (n.d.). US6359139B1 - Methods for production of piperidyl acetamide stereoisomers.

-

ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

ThinkStruct. (n.d.). US11289318B2 - Mass spectrometry analysis m.... Retrieved from [Link]

-

Justia Patents. (2023). nmass spectrometry-based strategy for characterizing high molecular weight species of a biologic. Retrieved from [Link]

- Google Patents. (n.d.). AU2005293754A1 - Process for the synthesis of 4-(3-methanesulfonylphenyl)-1-N-propyl-piperidine.

- Google Patents. (n.d.). US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.

Sources

- 1. Buy N-(3-Piperidyl)methanesulfonamide | 944068-21-7 [smolecule.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to N-(3-Piperidyl)methanesulfonamide: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(3-Piperidyl)methanesulfonamide is a heterocyclic organic compound featuring a piperidine ring linked to a methanesulfonamide group. This unique structural combination positions it as a molecule of significant interest in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous clinically approved drugs, valued for its ability to influence pharmacokinetic properties, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including enzyme inhibition. This technical guide provides a comprehensive overview of the fundamental molecular properties of N-(3-Piperidyl)methanesulfonamide, outlines a representative synthetic pathway, and explores its potential applications in therapeutic research, particularly focusing on its role as a putative enzyme inhibitor. The document is intended to serve as a foundational resource for researchers engaged in the exploration of novel piperidine-based sulfonamides for drug discovery.

Core Molecular Properties

N-(3-Piperidyl)methanesulfonamide, identified by the CAS Number 944068-21-7, possesses a well-defined molecular structure that dictates its physicochemical and biological characteristics. A summary of its key molecular identifiers and properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂O₂S | |

| Molecular Weight | 178.26 g/mol | |

| IUPAC Name | N-piperidin-3-ylmethanesulfonamide | |

| CAS Number | 944068-21-7 | |

| Canonical SMILES | CS(=O)(=O)NC1CCCNC1 | |

| Physical Appearance | Reported as a yellow solid |

Synthesis and Chemical Reactivity

The synthesis of N-(3-Piperidyl)methanesulfonamide typically involves the reaction between a suitable piperidine precursor and a methanesulfonylating agent. The causality behind this experimental choice lies in the nucleophilic nature of the amine on the piperidine ring and the electrophilic nature of the sulfur atom in methanesulfonyl chloride.

General Synthetic Approach

The foundational principle for the synthesis of N-(3-Piperidyl)methanesulfonamide is the sulfonylation of 3-aminopiperidine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Caption: General reaction scheme for the synthesis of N-(3-Piperidyl)methanesulfonamide.

Exemplary Experimental Protocol

Materials:

-

3-Aminopiperidine dihydrochloride

-

Methanesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Preparation of Free Base: To a stirred suspension of 3-aminopiperidine dihydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to generate the free base in situ. The formation of triethylamine hydrochloride as a white precipitate will be observed.

-

Sulfonylation: While maintaining the temperature at 0 °C, add a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes. The causality for the slow, cooled addition is to control the exothermicity of the reaction and minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting amine.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash is crucial to remove any unreacted methanesulfonyl chloride and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol) should be determined by TLC analysis.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Biological Activity and Applications in Drug Development

The structural motifs within N-(3-Piperidyl)methanesulfonamide suggest a high potential for biological activity, making it a valuable scaffold for drug discovery.

Role as an Enzyme Inhibitor

Sulfonamides are a cornerstone in medicinal chemistry, renowned for their ability to act as enzyme inhibitors. They can mimic the transition state of enzymatic reactions or bind to allosteric sites, leading to modulation of enzyme activity. The methanesulfonamide group in the target molecule is a key pharmacophore that can engage in hydrogen bonding and other non-covalent interactions within an enzyme's active site.

Potential Enzyme Targets:

-

Carbonic Anhydrases: The sulfonamide moiety is a classic inhibitor of zinc-containing metalloenzymes like carbonic anhydrases.

-

Proteases: Certain sulfonamides have been shown to inhibit proteases by coordinating with metal ions in the active site or by forming key hydrogen bonds.

-

Kinases: While less common, sulfonamides have been incorporated into kinase inhibitors, where they can interact with the hinge region or other parts of the ATP-binding pocket.

The piperidine ring, in addition to improving physicochemical properties like solubility and cell permeability, can provide a crucial anchoring point or vector for orienting the methanesulfonamide group towards its target, thereby enhancing binding affinity and selectivity.

Caption: Logical pathway from molecular binding to therapeutic response.

Applications in CNS Drug Discovery

The piperidine scaffold is frequently found in drugs targeting the Central Nervous System (CNS). Its presence can facilitate passage across the blood-brain barrier. Therefore, derivatives of N-(3-Piperidyl)methanesulfonamide could be explored for their potential activity against neurological targets, such as receptors and enzymes involved in neurotransmission.

Conclusion and Future Directions

N-(3-Piperidyl)methanesulfonamide is a compound with significant untapped potential in the field of drug discovery. Its straightforward synthesis and the proven track record of its constituent pharmacophores make it an attractive starting point for the development of novel therapeutics. Future research should focus on the detailed biological evaluation of this compound against a panel of relevant enzymes to identify its primary molecular targets. Structure-activity relationship (SAR) studies, involving modification of both the piperidine and methanesulfonamide moieties, will be crucial in optimizing its potency, selectivity, and pharmacokinetic profile. The insights gained from such studies could pave the way for the development of new drug candidates for a range of diseases.

References

synthesis of N-(3-Piperidyl)methanesulfonamide building block

An In-Depth Technical Guide to the Synthesis of the N-(3-Piperidyl)methanesulfonamide Building Block

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-(3-Piperidyl)methanesulfonamide in Modern Drug Discovery

The N-(3-piperidyl)methanesulfonamide scaffold represents a confluence of two privileged structural motifs in medicinal chemistry: the piperidine ring and the methanesulfonamide group. The piperidine heterocycle is a cornerstone in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability, while also serving as a rigid scaffold to orient pharmacophoric elements for optimal target engagement.[1] The methanesulfonamide moiety, a versatile functional group, is renowned for its capacity to act as a hydrogen bond donor and acceptor, often playing a critical role in molecular recognition at the active sites of biological targets like kinases and proteases.[2][3]

This guide provides a comprehensive overview of the synthesis of N-(3-Piperidyl)methanesulfonamide, a valuable building block for drug discovery programs. We will delve into the strategic considerations underpinning the synthetic design, provide detailed, field-proven protocols for the preparation of key intermediates, and outline the final conversion to the target compound. The methodologies described herein are designed to be robust, scalable, and validated by authoritative literature, ensuring scientific integrity and practical applicability for researchers and drug development professionals.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A robust synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of N-(3-Piperidyl)methanesulfonamide reveals a straightforward and efficient pathway centered on the formation of the sulfonamide bond and the management of the reactive amine functionalities of the piperidine core.

The primary disconnection occurs at the newly formed sulfonamide bond, identifying methanesulfonyl chloride and 3-aminopiperidine as the immediate precursors. However, the presence of two distinct nitrogen atoms in 3-aminopiperidine—a secondary amine within the ring and a primary exocyclic amine—necessitates a protection strategy to ensure chemoselective methanesulfonylation at the desired primary amine. This leads to the identification of an N-protected 3-aminopiperidine derivative as the key strategic intermediate. Among the various amine protecting groups, the tert-Butoxycarbonyl (Boc) group is particularly advantageous due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[4][5][6]

Thus, our forward synthesis will logically proceed through three key stages:

-

Synthesis of the Key Intermediate: Preparation of N-Boc-3-aminopiperidine.

-

Sulfonamide Bond Formation: Reaction of the protected intermediate with methanesulfonyl chloride.

-

Deprotection: Removal of the Boc group to yield the final N-(3-Piperidyl)methanesulfonamide.

Caption: Retrosynthetic analysis of N-(3-Piperidyl)methanesulfonamide.

Part 1: Synthesis of the Key Intermediate, N-Boc-3-aminopiperidine

The efficient synthesis of N-Boc-3-aminopiperidine is paramount to the overall success of this endeavor. Numerous strategies exist, with the choice often dictated by factors such as cost, desired stereochemistry, and scalability.[7][8] Here, we present two robust and well-documented approaches: a multi-step synthesis from the chiral pool starting material L-glutamic acid, and an asymmetric synthesis via enzymatic transamination.

Method A: Multi-Step Synthesis from L-Glutamic Acid

This chemoenzymatic route leverages a readily available and inexpensive chiral starting material to construct the 3-aminopiperidine core over several steps.[8] The key transformations involve esterification, Boc protection, reduction of the esters to diols, activation of the hydroxyl groups (e.g., via tosylation), and a final intramolecular cyclization.

Caption: Workflow for the synthesis of N-Boc-3-aminopiperidine from L-Glutamic Acid.

Experimental Protocol: Synthesis from L-Glutamic Acid

Step 1: Esterification of L-Glutamic Acid

-

Suspend L-glutamic acid in methanol.

-

Cool the mixture to 0°C and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the dimethyl ester hydrochloride salt.

Step 2: N-Boc Protection

-

Dissolve the diester hydrochloride salt in dichloromethane (DCM).

-

Cool to 0°C and add triethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature for 6 hours.

-

Perform an aqueous work-up with water, followed by washes with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the N-Boc protected diester.

Step 3: Reduction to Diol

-

Dissolve the N-Boc protected diester in methanol.[7]

-

At room temperature, add sodium borohydride portion-wise.[7]

-

Stir for 2 hours, then quench by adding 10% aqueous citric acid to adjust the pH to 5-6.[7]

-

Remove the methanol under reduced pressure and extract the aqueous layer with DCM.[7]

-

Combine the organic extracts, dry, and concentrate to yield the diol.

Step 4 & 5: Tosylation and Cyclization

-

This two-step sequence is often performed as a one-pot procedure.

-

Dissolve the diol in a suitable solvent like pyridine or DCM.

-

Cool to 0°C and add p-toluenesulfonyl chloride.

-

Allow the reaction to proceed until the formation of the ditosylate is complete (monitored by TLC).

-

Add a suitable amine (e.g., benzylamine, which can be later deprotected) and heat the reaction to induce cyclization.

-

Following work-up and purification, subsequent debenzylation (if necessary) and reprotection of the exocyclic amine would be required to yield N-Boc-3-aminopiperidine.

Method B: Asymmetric Synthesis via Enzymatic Transamination

This modern approach aligns with green chemistry principles, employing a biocatalyst (a transaminase) to directly aminate a prochiral N-protected 3-piperidone in a single, highly stereoselective step.[8][9] This method can provide high yields and excellent enantiomeric excess.[7]

Caption: Workflow for the enzymatic synthesis of N-Boc-3-aminopiperidine.

Experimental Protocol: Enzymatic Transamination

-

Prepare a buffer solution (e.g., potassium phosphate buffer) containing pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Add the transaminase enzyme and the amine donor (e.g., isopropylamine).

-

Add a solution of N-Boc-3-piperidone in a co-solvent like DMSO.[7]

-

Stir the reaction at a controlled temperature (e.g., 35-50°C) for 24-50 hours, monitoring progress by HPLC or TLC.[7]

-

Upon completion, quench the reaction and work up by adjusting the pH and extracting the product with an organic solvent like ethyl acetate or DCM.[7]

-

Combine the organic extracts, dry over sodium sulfate, filter, and evaporate under reduced pressure to yield the enantiomerically pure product.[7] The specific enantiomer ((R) or (S)) obtained depends on the choice of transaminase.[7]

| Parameter | Method A (from L-Glutamic Acid) | Method B (Enzymatic Transamination) |

| Starting Material Cost | Low (L-glutamic acid is inexpensive) | Moderate (N-Boc-3-piperidone and enzyme) |

| Number of Steps | Multiple (5+) | Single chemical step |

| Stereocontrol | Derived from chiral pool | Excellent (enzyme-controlled) |

| Scalability | Can be challenging due to multiple steps | Generally good, especially with immobilized enzymes |

| Environmental Impact | Higher solvent and reagent usage | Greener, uses biocatalyst under mild conditions |

| Overall Yield | Reported in the range of 44-55%[8] | Can be high, with excellent enantiomeric excess[7] |

Part 2: Final Assembly and Deprotection

With the key N-Boc-3-aminopiperidine intermediate in hand, the final two stages of the synthesis—methanesulfonylation and deprotection—can be executed. The Boc group serves to deactivate the piperidine ring nitrogen, preventing it from competing with the exocyclic primary amine in the reaction with methanesulfonyl chloride.

Caption: Final two-step sequence for the synthesis of the target compound.

Experimental Protocols

Step 1: Methanesulfonylation

-

Dissolve N-Boc-3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq) or diisopropylethylamine (DIPEA).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, N-Boc-N'-(3-Piperidyl)methanesulfonamide, can be purified by flash chromatography on silica gel if necessary.

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc-N'-(3-Piperidyl)methanesulfonamide (1.0 eq) in anhydrous DCM.[5]

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-25% v/v solution in DCM) or introduce a 4M solution of HCl in 1,4-dioxane.[5][6]

-

Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.[5]

-

Upon completion, remove the solvent and excess acid under reduced pressure.[5]

-

If an HCl salt is desired and formed as a precipitate, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[5]

-

To obtain the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or Na₂CO₃) to pH > 10, and then extracted with an organic solvent (e.g., ethyl acetate or DCM).

-

The combined organic extracts are then dried and concentrated to yield the final product, N-(3-Piperidyl)methanesulfonamide.

Product Characterization Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O₂S | [2][10][11] |

| Molecular Weight | 178.25 g/mol | [2][10][11] |

| Appearance | Typically a yellow or off-white solid | [2] |

| CAS Number | 944068-21-7 | [10][11] |

Conclusion

The synthesis of N-(3-Piperidyl)methanesulfonamide is a well-defined process that hinges on the strategic selection of a synthetic route for its key precursor, N-Boc-3-aminopiperidine. By leveraging either established multi-step sequences from the chiral pool or modern biocatalytic methods, researchers can efficiently access this crucial intermediate. The subsequent methanesulfonylation and deprotection steps are robust and high-yielding transformations. This guide provides the necessary technical detail and strategic insight for drug development professionals to confidently incorporate this valuable building block into their synthetic programs, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy N-(3-Piperidyl)methanesulfonamide | 944068-21-7 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. chemuniverse.com [chemuniverse.com]

N-(3-Piperidyl)methanesulfonamide: A Versatile Scaffold for the Synthesis of Novel Nicotinic Acetylcholine Receptor Modulators

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a plethora of physiological processes, making them a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. The development of selective and potent nAChR modulators is a key objective in modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and application of N-(3-piperidyl)methanesulfonamide, a versatile building block for the creation of novel nAChR ligands. We will delve into the synthetic protocols for this key intermediate, its derivatization into potential nAChR modulators, and the underlying structure-activity relationships that guide the design of these compounds. This document serves as a practical resource for researchers and scientists in the field of drug discovery, offering detailed experimental workflows and a robust scientific framework for the utilization of the N-(3-piperidyl)methanesulfonamide scaffold.

Introduction: The Therapeutic Promise of nAChR Modulation

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels and are widely distributed throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures assembled from a variety of subunits, with the α7 and α4β2 subtypes being particularly abundant in the brain.[2] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous ligands like nicotine, leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of various downstream signaling cascades.[1][3]

Dysfunction of nAChR signaling has been implicated in a host of central nervous system disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][4] Consequently, the development of ligands that can selectively modulate the activity of specific nAChR subtypes is a highly promising therapeutic strategy. These modulators can be broadly categorized as:

-

Agonists and Partial Agonists: These ligands bind to the orthosteric site (the same site as acetylcholine) and activate the receptor. Partial agonists, such as varenicline, are particularly valuable as they can provide a moderate level of receptor activation to alleviate withdrawal symptoms while also blocking the effects of nicotine.[3][5]

-

Antagonists: These ligands bind to the orthosteric site but do not activate the receptor, thereby blocking the effects of agonists.

-

Allosteric Modulators: These compounds bind to a site distinct from the orthosteric site and can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to an agonist.[4][6] PAMs are of particular interest as they can amplify the physiological signaling of endogenous acetylcholine without directly activating the receptor in a non-physiological manner.[6]

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds, including many nAChR ligands.[7][8] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal core for interacting with the complex binding pockets of receptors. The incorporation of a methanesulfonamide group provides a stable, non-hydrolyzable linker that can participate in hydrogen bonding interactions and influence the physicochemical properties of the molecule, such as solubility and metabolic stability.

This guide focuses on N-(3-piperidyl)methanesulfonamide as a key building block that combines the advantageous features of the piperidine core and the methanesulfonamide linker for the rational design and synthesis of novel nAChR modulators.

Synthesis and Characterization of the N-(3-Piperidyl)methanesulfonamide Scaffold

The synthesis of N-(3-piperidyl)methanesulfonamide is a multi-step process that begins with the protection of the piperidine nitrogen, followed by the introduction of the methanesulfonamide moiety and subsequent deprotection. A representative synthetic route is outlined below.

Synthetic Strategy

A common and efficient strategy for the synthesis of N-(3-piperidyl)methanesulfonamide involves the use of a Boc-protected 3-aminopiperidine as the starting material. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The key steps are:

-

Sulfonylation: Reaction of Boc-protected 3-aminopiperidine with methanesulfonyl chloride in the presence of a non-nucleophilic base to form the protected sulfonamide.

-

Deprotection: Removal of the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired N-(3-piperidyl)methanesulfonamide.

Sources

- 1. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of piperidine sulfonamide derivatives

An In-depth Technical Guide to the Biological Activity of Piperidine Sulfonamide Derivatives

This guide provides a comprehensive exploration of the multifaceted biological activities of piperidine sulfonamide derivatives. By combining the structural rigidity and synthetic tractability of the piperidine ring with the versatile pharmacophoric properties of the sulfonamide group, this class of compounds has emerged as a fertile ground for the discovery of potent modulators of various biological targets. We will delve into the key therapeutic areas where these derivatives have shown significant promise, examining their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in FDA-approved drugs and natural alkaloids.[1][2] Its saturated, chair-like conformation allows for precise spatial orientation of substituents, making it an ideal scaffold for optimizing interactions with biological targets.[2] The sulfonamide functional group (-S(=O)₂-NR₂), renowned since the discovery of sulfa drugs, is a versatile hydrogen bond donor and acceptor, capable of mimicking the transition state of tetrahedral intermediates in enzymatic reactions and forming crucial interactions with protein active sites.[1][3] The synergistic combination of these two privileged fragments has yielded derivatives with a broad spectrum of biological activities, including antibacterial, anticancer, antidiabetic, and neuroprotective effects.

Antibacterial Activity: Targeting Folate Biosynthesis

A primary and well-established mechanism of action for sulfonamide derivatives is the inhibition of bacterial folic acid synthesis.[4][5][6] Unlike humans, who obtain folic acid from their diet, many bacteria rely on the de novo synthesis of this essential vitamin, making the pathway an attractive target for selective antimicrobial agents.[5][6]

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

Piperidine sulfonamide derivatives function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate pathway.[1][7] DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. Due to their structural similarity to the native substrate PABA, sulfonamides bind to the enzyme's active site, blocking the synthesis of dihydropteroate, a precursor to tetrahydrofolate.[1][4] This disruption halts the production of nucleotides necessary for DNA replication and repair, leading to a bacteriostatic effect that arrests bacterial growth and proliferation.[1][5] Some derivatives have also been shown to exert a secondary bactericidal mechanism by damaging the integrity of the bacterial cell membrane.[1][8][9]

Diagram: Bacterial Folic Acid Synthesis Pathway and Inhibition

Caption: Inhibition of bacterial DHPS by piperidine sulfonamides blocks folate synthesis.

Structure-Activity Relationship (SAR) Insights

Studies on sulfonamide derivatives containing piperidine have revealed that lipophilicity plays a key role in antibacterial potency. The length of alkyl chains attached to the piperidine scaffold can be optimized to enhance membrane permeability and interaction with the target. For instance, alkyl chains between C-8 and C-12 have been shown to provide optimal antibacterial activity against certain pathogens.[1]

Quantitative Data: In Vitro Antibacterial Potency

The following table summarizes the efficacy of representative piperidine sulfonamide derivatives against plant pathogenic bacteria, demonstrating their superiority over commercial agents.

| Compound | Target Organism | EC₅₀ (µg/mL) | Reference Agent | EC₅₀ (µg/mL) | Reference |

| C₄ | Xoo | 2.02 | Bismerthiazol | 42.38 | [1][8] |

| C₄ | Xoo | 2.02 | Thiodiazole Copper | 64.50 | [1][8] |

| A₁-A₂₄ | Xoo | 2.65 - 11.83 | Sulfadiazine | >150 | [1] |

| A₁-A₂₄ | Xac | 4.74 - 21.26 | Bismerthiazol | 110.54 | [1] |

| Xoo: Xanthomonas oryzae pv. oryzae; Xac: Xanthomonas axonopodis pv. citri |

Experimental Protocol: In Vitro Antibacterial Activity Assay (Turbidimetric Method)

This protocol outlines a standard method for assessing the antibacterial efficacy of test compounds.

-

Preparation of Inoculum: Culture the target bacteria (e.g., Xoo) in a suitable liquid medium (e.g., Nutrient Broth) overnight at 28 °C on a shaker.

-

Compound Preparation: Dissolve the piperidine sulfonamide derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to achieve the desired final test concentrations.

-

Assay Setup: In a 96-well microplate, add 100 µL of the bacterial suspension (adjusted to an OD₆₀₀ of ~0.1) to each well.

-

Compound Addition: Add 1 µL of the diluted test compounds to the corresponding wells. Include a solvent control (DMSO only) and a positive control (a known antibiotic).

-

Incubation: Incubate the microplate at 28 °C for 24-48 hours.

-

Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of bacterial growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity: A Multi-pronged Attack

Piperidine sulfonamides have demonstrated significant potential as anticancer agents by targeting several key pathways involved in tumor growth, proliferation, and survival.[3][10][11] Their mechanisms are often multifaceted, ranging from the inhibition of critical signaling kinases to the induction of cellular stress and apoptosis.

Mechanisms of Action

-

Enzyme Inhibition (VEGFR-2/EGFR): Certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[10] These receptor tyrosine kinases are crucial for angiogenesis (the formation of new blood vessels that supply tumors) and cancer cell proliferation. By blocking their activity, these compounds can stifle tumor growth and metastasis.[3]

-

Induction of Oxidative Stress: Some piperidine sulfonamides have been shown to induce oxidative stress within cancer cells, leading to a depletion of intracellular glutathione.[12] This disruption of the cellular redox balance can trigger cell death pathways.

-

Apoptosis and Cell Cycle Arrest: The most effective anticancer derivatives induce apoptosis (programmed cell death) in cancer cells. Flow cytometry analysis has shown that these compounds can cause cell cycle arrest, typically in the G2/M and Pre-G1 phases, preventing the cells from completing division and leading to their demise.[10]

Diagram: VEGFR-2 Signaling and Inhibition

Caption: Inhibition of VEGFR-2 by piperidine sulfonamides blocks downstream pro-survival pathways.

Quantitative Data: In Vitro Cytotoxicity

The table below highlights the potent cytotoxic effects of lead compounds against various human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| 6 | HCT-116 (Colon) | 3.53 | VEGFR-2/EGFR Inhibition, Apoptosis | [10] |

| 6 | HepG-2 (Liver) | 3.33 | VEGFR-2/EGFR Inhibition, Apoptosis | [10] |

| 6 | MCF-7 (Breast) | 4.31 | VEGFR-2/EGFR Inhibition, Apoptosis | [10] |

| 15 | (Various) | 3.3 - 4.3 | Strongest VEGFR-2 Inhibition (0.0787 µM) | [10] |

| 22 | K562 (Leukemia) | < 10 | Oxidative Stress | [12] |

| 22 | (Broad Panel) | Active | Active against Leukemia, Melanoma, Glioblastoma | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the piperidine sulfonamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Antidiabetic Activity: Modulating the Incretin System

A promising therapeutic strategy for type 2 diabetes is the inhibition of dipeptidyl peptidase-IV (DPP-IV).[13] This enzyme is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a vital role in glucose homeostasis. Piperidine sulfonamide derivatives have been successfully designed as potent DPP-IV inhibitors.[13][14]

Mechanism of Action: DPP-IV Inhibition

By inhibiting DPP-IV, these compounds increase the circulating levels and extend the duration of action of active GLP-1.[14] This enhancement of the incretin effect leads to several beneficial outcomes for glucose control:

-

Increased Insulin Secretion: GLP-1 stimulates the pancreatic β-cells to release insulin in a glucose-dependent manner.

-

Suppressed Glucagon Release: It also inhibits the release of glucagon from pancreatic α-cells, reducing hepatic glucose production.

SAR Insights

For piperazine sulfonamide derivatives, structure-activity relationship studies have indicated that the electronic properties of substituents on the phenylsulfonyl moiety are critical for activity. The presence of electron-withdrawing groups, such as chlorine (Cl), generally improves the inhibitory potency more than electron-donating groups like methyl (CH₃).[14]

Quantitative Data: DPP-IV Inhibition

| Compound | Structure | IC₅₀ (nM) | Reference |

| 9a | Sulfonamide derivative of piperidine | 41.17 | [13] |

Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This assay quantifies DPP-IV activity by measuring the cleavage of a fluorogenic substrate.

-

Reagent Preparation: Prepare DPP-IV enzyme solution, a fluorogenic substrate (e.g., H-Gly-Pro-AMC), and assay buffer. Prepare serial dilutions of the piperidine sulfonamide inhibitors and a positive control inhibitor (e.g., Sitagliptin).

-

Assay Reaction: In a 96-well black plate, add the DPP-IV enzyme to each well.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells and incubate for 10 minutes at 37 °C to allow for inhibitor-enzyme binding.

-

Substrate Addition: Initiate the reaction by adding the DPP-IV substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 360/460 nm) over time (kinetic mode) or at a fixed endpoint (e.g., 30 minutes) using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence. Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Calculate the IC₅₀ value from the dose-response curve.

Diagram: DPP-IV Inhibition Assay Workflow

Caption: Step-by-step workflow for the fluorometric DPP-IV inhibition assay.

Neuroprotective Activity: Combating Neurodegeneration

The piperidine sulfonamide scaffold has also been explored for its potential in treating complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[15][16] These diseases involve multiple pathological mechanisms, and the versatility of this chemical class allows it to engage several relevant targets.[15][17]

Mechanisms of Action

-

γ-Secretase Inhibition: For Alzheimer's disease, a key pathological hallmark is the accumulation of amyloid-beta (Aβ) peptides. Some conformationally restricted piperidine N-arylsulfonamides have been developed as γ-secretase inhibitors, which block the final cleavage step that produces Aβ, thereby lowering its levels.[18]

-

Cholinesterase Inhibition: A primary strategy for symptomatic treatment of Alzheimer's is to increase levels of the neurotransmitter acetylcholine. Piperidine derivatives are well-known inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[19][20]

-

Amyloid Aggregation Inhibition: Certain sulfonamides have been shown to directly interfere with the aggregation of various amyloidogenic proteins, including amyloid-beta, tau, and alpha-synuclein, preventing the formation of toxic fibrils.[17]

-

General Neuroprotection: In models of Parkinson's disease, arylpiperazine-sulfonamides have shown the ability to protect neurons from toxins that induce mitochondrial dysfunction (MPP+) and impair protein clearance (lactacystin), suggesting they can counteract multiple pathogenic stressors.[15]

Quantitative Data: Neuroprotective and Enzyme Inhibitory Activity

| Compound | Target/Model | Activity | Result | Reference |

| 4207 | MPP+ treated SHSY5Y cells | Neuroprotection | 78.95% improved cell viability | [15] |

| 4133 | MPP+ treated SHSY5Y cells | Neuroprotection | 82.55% improved cell viability | [15] |

| 4207 | Lactacystin treated cells | Neuroprotection | 99% improved cell viability | [15] |

| Donepezil | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 5.7 nM | [19] |

| Various | γ-Secretase | Enzyme Inhibition | Orally active in lowering Aβ in mice | [18] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a gold standard for measuring AChE inhibitory activity.[19]

-

Principle: The assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow anion, which is quantified by measuring absorbance at 412 nm.[19]

-

Reagent Preparation: Prepare phosphate buffer, DTNB solution, ATCI solution, AChE enzyme solution, and serial dilutions of the test compounds.

-

Assay Procedure: In a 96-well plate, add the buffer, test compound solution, and AChE enzyme solution.

-

Pre-incubation: Incubate the plate for 15 minutes at 25 °C.

-

Reaction Initiation: Add DTNB and ATCI solutions to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition relative to the control (no inhibitor) and determine the IC₅₀ value from the dose-response curve.

Conclusion

The hybridization of the piperidine scaffold with the sulfonamide moiety has created a powerful and versatile class of molecules with significant therapeutic potential across a wide range of diseases. Their ability to selectively inhibit key enzymes like DHPS, VEGFR-2, DPP-IV, and cholinesterases underscores their value in drug discovery. The structure-activity relationships elucidated to date provide a clear roadmap for medicinal chemists to further optimize potency, selectivity, and pharmacokinetic properties. As demonstrated in this guide, the combination of rational design, robust in vitro screening protocols, and mechanistic studies continues to unlock the full potential of piperidine sulfonamide derivatives as next-generation therapeutic agents.

References

-

He, Z., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2795. [Link]

-

(2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

-

(2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

-

Patel, H., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 342-350. [Link]

-

He, Z., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]

-

Madácsi, R., et al. (2013). Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. Medicinal Chemistry, 9(7), 911-919. [Link]

-

Ivanov, I., et al. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

-

Various Authors. (2018-2024). Collection of research on piperidine derivatives. ResearchGate. [Link]

-

He, Z., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate. [Link]

-

Best, D., et al. (2011). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5836-5840. [Link]

-

Al-Hourani, B., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 70(4), 433-446. [Link]

-

He, Z., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. [Link]

-

Al-Warhi, T., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

-

Page, C., et al. (2021). Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire Research Profiles. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(8), 646-661. [Link]

-

CSIC. Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

-

Nayak, N., et al. (2019). Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 92(3). [Link]

-

Uslu, H., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics. [Link]

-

da Silva, C., et al. (2025). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. [Link]

-

(2000). Sulfonamides - pharmacology. University of Wisconsin. [Link]

-

Smirnovienė, J., & Matulis, D. (2025). Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases. ChemMedChem. [Link]

-

El-Sayad, K., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

-

Pérez-Areales, F., et al. (2023). Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer’s Disease Treatment. MDPI. [Link]

-

Various Authors. (2024). Collection of research on piperazine sulphonamide derivatives. Semantic Scholar. [Link]

-

Zazybin, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6564. [Link]

-

Various Authors. (2025). 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. ResearchGate. [Link]

-

Peterson, E., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]

-

Study.com. (2023). Sulfonamide: Mechanism of Action & Uses. [Link]

-

MSD Manual Professional Edition. (2023). Sulfonamides. [Link]

-

Various Authors. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamides [pharmacology2000.com]

- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 16. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 17. Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

N-(3-Piperidyl)methanesulfonamide in CNS Drug Discovery: A Technical Guide to a Privileged Scaffold

Abstract

The piperidine ring and the sulfonamide functional group are independently recognized as “privileged structures” in medicinal chemistry, frequently appearing in a multitude of clinically successful drugs. Their combination within a single molecular framework, as exemplified by N-(3-Piperidyl)methanesulfonamide, presents a compelling scaffold for the discovery of novel therapeutics targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the synthesis, pharmacology, and therapeutic potential of the piperidine sulfonamide core in CNS drug discovery. While specific biological and pharmacokinetic data for N-(3-Piperidyl)methanesulfonamide itself are not extensively available in public literature, this document will leverage data from closely related analogs to delineate the core principles and experimental workflows relevant to advancing compounds of this class. We will detail synthetic strategies, in vitro and in vivo evaluation protocols, and discuss potential mechanisms of action in the context of neurodegenerative and psychiatric disorders.

Introduction: The Piperidine Sulfonamide Scaffold in CNS Drug Discovery

The pursuit of novel chemical matter for CNS targets is a paramount challenge in modern drug discovery. The blood-brain barrier (BBB) presents a formidable obstacle, and the complexity of neurological circuits demands high target specificity to minimize off-target effects. The piperidine motif, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in CNS-acting drugs due to its ability to confer favorable physicochemical properties, including aqueous solubility and the potential for engaging in key hydrogen bonding interactions with biological targets[1]. The piperidine ring is a versatile scaffold that can be functionalized to modulate lipophilicity and basicity, key parameters influencing CNS penetration and target engagement.

The sulfonamide group, with its tetrahedral geometry and hydrogen bonding capabilities, is another mainstay in medicinal chemistry. It is a key pharmacophore in a wide range of therapeutic agents, from antibacterial drugs to diuretics and anticancer agents. In the context of CNS drug discovery, arylsulfonamides have emerged as a valuable motif, offering a diverse range of opportunities for the development of novel agents for treating CNS disorders[2].

The combination of these two privileged scaffolds in structures like N-(3-Piperidyl)methanesulfonamide (Figure 1) creates a unique chemical space for exploring interactions with a variety of CNS targets. This guide will serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the potential of this chemical class.

Figure 1: Chemical Structure of N-(3-Piperidyl)methanesulfonamide

Caption: The structure of N-(3-Piperidyl)methanesulfonamide, featuring a piperidine ring and a methanesulfonamide group.

Synthesis and Characterization

The synthesis of N-(3-Piperidyl)methanesulfonamide and its analogs is a critical first step in any drug discovery program. The general approach involves the reaction of a piperidine derivative with a sulfonyl chloride[3]. This section provides a detailed, step-by-step protocol for a representative synthesis.

General Synthetic Workflow

The synthesis of N-(3-Piperidyl)methanesulfonamide typically proceeds via the reaction of 3-aminopiperidine with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The use of a protecting group for the piperidine nitrogen may be necessary depending on the specific reaction conditions and the desired final product.

Caption: General synthetic workflow for N-(3-Piperidyl)methanesulfonamide.

Detailed Experimental Protocol: Synthesis of N-(3-Piperidyl)methanesulfonamide Hydrochloride

This protocol describes a plausible two-step synthesis starting from a commercially available protected piperidine derivative.

Step 1: Synthesis of tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate

-

To a stirred solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate.

Step 2: Synthesis of N-(piperidin-3-yl)methanesulfonamide hydrochloride

-

Dissolve the product from Step 1 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 mL/g).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield N-(piperidin-3-yl)methanesulfonamide hydrochloride as a solid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons and the methyl group of the sulfonamide. |

| ¹³C NMR | Resonances for the carbons of the piperidine ring and the methyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the compound. |

| Purity (HPLC) | Purity should be ≥95% for use in biological assays. |

Pharmacology and Potential Mechanisms of Action in the CNS

While direct pharmacological data for N-(3-Piperidyl)methanesulfonamide is scarce, the broader class of piperidine sulfonamides has been investigated against several key CNS targets implicated in neurodegenerative and psychiatric disorders.

Inhibition of Amyloid-β Production in Alzheimer's Disease

The accumulation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). The enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase is responsible for Aβ production.

-

BACE1 Inhibition: Piperidine sulfonamides have been designed as BACE1 inhibitors. The sulfonamide moiety can form key hydrogen bond interactions within the catalytic site of the enzyme.

-

γ-Secretase Inhibition: Similarly, conformationally restricted piperidine N-arylsulfonamides have been developed as orally active γ-secretase inhibitors, demonstrating the potential of this scaffold to modulate this critical enzyme in Aβ generation.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The piperidine moiety is a well-known feature of many AChE inhibitors, and novel sulfonamide derivatives have been synthesized and shown to possess potent AChE inhibitory activity[4].

Modulation of Muscarinic Receptors

Muscarinic acetylcholine receptors are G-protein coupled receptors that play crucial roles in learning, memory, and cognition. Piperidine-containing compounds have been developed as both agonists and antagonists of muscarinic receptors. For instance, certain pyridazine derivatives with a piperidine and a sulfonamide group have been identified as potent and CNS-penetrant pan-muscarinic antagonists.

Potential in Parkinson's Disease and Depression

The piperidine scaffold is present in numerous compounds investigated for Parkinson's disease (PD) and depression. The neuroprotective potential of arylpiperazine-sulfonamides has been demonstrated in in vitro models of Parkinson's disease[5]. Furthermore, arylsulfonamide derivatives of piperidines have shown antidepressant-like activity in preclinical models[6].

Caption: Potential mechanisms of action and therapeutic areas for the piperidine sulfonamide scaffold.

In Vitro Evaluation: Protocols for Target Engagement

To assess the potential of a novel piperidine sulfonamide, a battery of in vitro assays is essential to determine its potency and selectivity against relevant CNS targets.

BACE1 Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure BACE1 inhibitory activity.

-

Reagents: Recombinant human BACE1, FRET-based BACE1 substrate (e.g., a peptide with a fluorophore and a quencher), assay buffer (e.g., 50 mM sodium acetate, pH 4.5), and test compound.

-

Procedure: a. In a 96- or 384-well black plate, add assay buffer, test compound at various concentrations, and BACE1 enzyme. b. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the reaction by adding the BACE1 substrate. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. e. Calculate the rate of substrate cleavage and determine the IC₅₀ value of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

-

Reagents: Acetylcholinesterase (e.g., from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), and test compound.

-